REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](O)[CH:13]=[CH2:14].C[Si](Cl)(C)C>>[CH2:14]([O:6][C:5](=[O:7])[C:4]1[CH:3]=[C:2]([OH:1])[CH:10]=[C:9]([OH:11])[CH:8]=1)[CH:13]=[CH2:12]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
agitated for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the vial was closed
|
Type
|
TEMPERATURE
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Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
its contents transferred to a round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
DRY_WITH_MATERIAL
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Details
|
the residual solid was dried under reduced pressure over potassium hydroxide pellets for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The semisolid product was used in the subsequent synthetic steps without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC(C1=CC(=CC(=C1)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |